molecular formula C6H5ClFN B13033462 3-Chloro-5-fluoro-2-methylpyridine CAS No. 1256823-78-5

3-Chloro-5-fluoro-2-methylpyridine

Cat. No.: B13033462
CAS No.: 1256823-78-5
M. Wt: 145.56 g/mol
InChI Key: GCXMCVCFQYPIGG-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. The combination of electron-withdrawing halogens (Cl, F) and an electron-donating methyl group creates a unique electronic profile, influencing reactivity and intermolecular interactions . Pyridine derivatives like this are critical intermediates in synthesizing active pharmaceutical ingredients (APIs) and crop protection agents due to their stability and tunable substituent effects .

Properties

CAS No.

1256823-78-5

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

IUPAC Name

3-chloro-5-fluoro-2-methylpyridine

InChI

InChI=1S/C6H5ClFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3

InChI Key

GCXMCVCFQYPIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the reaction of 2-methylpyridine with chlorine and fluorine sources under controlled conditions. For instance, the reaction of 2-methylpyridine with chlorine gas and a fluorinating agent such as sulfur tetrafluoride (SF4) can yield 3-Chloro-5-fluoro-2-methylpyridine .

Industrial Production Methods

Industrial production of 3-Chloro-5-fluoro-2-methylpyridine often involves multi-step processes that ensure high yield and purity. One such method includes the chlorination of 2-methylpyridine followed by fluorination using a suitable fluorinating agent. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Reagents like boronic acids and palladium catalysts are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-fluoro-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Isomers and Substituent Positioning

Subtle differences in substituent positions significantly alter physicochemical properties and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Notes
3-Chloro-5-fluoro-2-methylpyridine Not explicitly listed C₆H₅ClFN 145.56 (inferred) Cl (3), F (5), CH₃ (2) Likely intermediate in drug/agrochemical synthesis
3-Chloro-2-fluoro-5-methylpyridine 1031929-23-3 C₆H₅ClFN 145.56 Cl (3), F (2), CH₃ (5) Exhibits distinct reactivity due to fluorine’s proximity to methyl
2-Chloro-3-fluoro-5-methylpyridine 34552-15-3 C₆H₅ClFN 145.56 Cl (2), F (3), CH₃ (5) Used in cross-coupling reactions; marketed by TCI America
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine 69045-79-0 C₆H₂ClF₃IN 297.45 Cl (2), I (5), CF₃ (3) Iodo-substituted variant enables Suzuki-Miyaura couplings

Key Observations :

  • Electronic Effects : Fluorine’s high electronegativity at the 5-position (target compound) increases ring electron deficiency compared to isomers with fluorine at the 2- or 3-position. This enhances susceptibility to nucleophilic aromatic substitution .
  • Steric Influence : The methyl group at the 2-position (target) may hinder meta-substitution reactions compared to analogs with methyl at the 5-position .

Functional Group Variations

Replacing substituents with bulkier or stronger electron-withdrawing groups modifies reactivity and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Notable Properties
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 79456-26-1 NH₂ (2), Cl (3), CF₃ (5) 200.56 Amino group enables peptide coupling; used in antiviral drug intermediates
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine 72537-17-8 Cl (3), F (5), CF₃ (2) 215.53 Trifluoromethyl enhances lipophilicity for CNS-targeting APIs
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 1227606-22-5 Cl (5), CH₂Cl (2), CF₃ (3) 229.47 Chloromethyl group facilitates polymerizable monomers

Key Observations :

  • Trifluoromethyl (CF₃) Impact : CF₃ groups increase metabolic stability and membrane permeability, making such derivatives valuable in pesticide development (e.g., sulfoxaflor analogs) .
  • Amino vs. Halogen: Amino-substituted derivatives (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) are preferred for functionalization via amide bond formation, while halogenated variants are optimized for cross-coupling .

Biological Activity

3-Chloro-5-fluoro-2-methylpyridine is a heterocyclic compound that belongs to the pyridine family. Its unique structure, characterized by the presence of chlorine and fluorine substituents, imparts distinct electronic properties that significantly influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-5-fluoro-2-methylpyridine is C₆H₄ClF₃N. The arrangement of substituents—chlorine at the 3-position, fluorine at the 5-position, and a methyl group at the 2-position—affects its reactivity and interaction with biological targets. The halogen substituents enhance its potential as a pharmaceutical agent due to their electron-withdrawing effects.

Biological Activity Overview

Research has shown that compounds in the pyridine class, including 3-chloro-5-fluoro-2-methylpyridine, exhibit various biological activities. These include:

  • Antimicrobial Activity : Studies have indicated that halogenated pyridines can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Some derivatives have been explored for their ability to inhibit cancer cell proliferation, particularly in colorectal cancer models.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-chloro-5-fluoro-2-methylpyridine and related compounds:

  • Antimicrobial Studies : A study published in EXCLI Journal highlighted the antimicrobial properties of various substituted pyridines, including those with halogen groups. The results demonstrated effective inhibition against several bacterial strains.
  • Anticancer Activity : Research conducted on pyridine derivatives has shown promising results in inhibiting tumor growth in vitro. Notably, compounds similar to 3-chloro-5-fluoro-2-methylpyridine were effective against colorectal cancer cell lines, suggesting a mechanism involving apoptosis induction .
  • Inflammation Models : In vivo studies indicated that certain pyridine derivatives could reduce inflammation markers in animal models of arthritis, showcasing their potential in treating chronic inflammatory conditions .

Comparative Analysis of Related Compounds

The biological activities of 3-chloro-5-fluoro-2-methylpyridine can be compared to other structurally similar compounds:

Compound NameStructure CharacteristicsUnique Properties
2-Chloro-5-fluoro-3-methylpyridineChlorine at position 2; Fluorine at position 5Different reactivity due to substitution pattern
3-Chloro-2-fluoro-5-methylpyridineChlorine at position 3; Fluorine at position 2Variations in electronic properties affecting activity
5-Chloro-2,3-difluoropyridineTwo fluorines at positions 2 and 3; Chlorine at 5Increased electron-withdrawing effects

This table illustrates how variations in substitution patterns can lead to distinct biological activities among similar compounds.

The exact mechanisms through which 3-chloro-5-fluoro-2-methylpyridine exerts its biological effects are still under investigation. However, it is believed that:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptors related to inflammation and pain perception.

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